molecular formula C18H21BrClNO B1442720 3-[(4-Benzyl-2-bromophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220027-26-8

3-[(4-Benzyl-2-bromophenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1442720
CAS RN: 1220027-26-8
M. Wt: 382.7 g/mol
InChI Key: GGZYZSZAAOEBAB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-[(4-Benzyl-2-bromophenoxy)methyl]pyrrolidine hydrochloride is C18H21BrClNO. The InChI code for a similar compound, 3-(4-bromobenzyl)pyrrolidine hydrochloride, is 1S/C11H14BrN.ClH/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;/h1-4,10,13H,5-8H2;1H . This can provide a basis for understanding the molecular structure of the compound.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Pyrrolidine Derivatives: The compound plays a critical role in the synthesis of various pyrrolidine derivatives. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones involves the reaction of N-substituted pyrrolidinones, which are precursors for agrochemicals and medicinal compounds (Ghelfi et al., 2003).
  • Formation of Dithiolium Derivatives: It is also used in the heterocondensation reactions, leading to the formation of novel bromo-substituted dithiolium derivatives, which have potential applications in various scientific fields (Sarbu et al., 2019).
  • Cycloaddition Reactions: The compound participates in cycloaddition reactions, forming pyrrolidines with potential industrial applications, such as in the production of dyes or agrochemical substances (Żmigrodzka et al., 2022).

Biologically Active Derivatives

  • Synthesis of Biologically Active Bromophenols: The compound is pivotal in synthesizing biologically active bromophenols with powerful antioxidant activities and potential applications in inhibiting cholinergic enzymes, indicating relevance in therapeutic domains (Rezai et al., 2018).
  • Antimicrobial Activity: Derivatives of pyrrolidine synthesized from this compound exhibit notable antimicrobial activity against various microbial strains, marking its importance in the pharmaceutical industry (Mickevičienė et al., 2015).

Structural and Chemical Studies

  • Structural Characterization: It is used in the synthesis of compounds like triprolidinium cation, where the structural features are studied for potential applications in various scientific domains (Dayananda et al., 2012).
  • Synthesis of Novel Polyimides: It contributes to the synthesis of novel pyridine-containing aromatic dianhydride monomers, leading to the development of new polyimides with properties suitable for advanced material science applications (Wang et al., 2006).

Mechanism of Action

Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other compounds or enzymes in the environment. These factors could affect the compound’s stability, its ability to reach its target, and its interactions with its target.

properties

IUPAC Name

3-[(4-benzyl-2-bromophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO.ClH/c19-17-11-15(10-14-4-2-1-3-5-14)6-7-18(17)21-13-16-8-9-20-12-16;/h1-7,11,16,20H,8-10,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZYZSZAAOEBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220027-26-8
Record name Pyrrolidine, 3-[[2-bromo-4-(phenylmethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Benzyl-2-bromophenoxy)methyl]pyrrolidine hydrochloride
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3-[(4-Benzyl-2-bromophenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 6
3-[(4-Benzyl-2-bromophenoxy)methyl]pyrrolidine hydrochloride

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